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Compound of Interest

Compound Name: 2-Hydroxy-2-phenylpropanenitrile

Cat. No.: B8356227

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxy-2-phenylpropanenitrile (also known as acetophenone cyanohydrin). Due to the
limited availability of directly published experimental spectra for this specific compound, this
document presents a combination of confirmed physical properties and, for comparative
purposes, detailed spectroscopic data of its isomer, 3-hydroxy-2-phenylpropanenitrile. This
guide also includes detailed, generalized experimental protocols for the acquisition of nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which are
standard techniques for the structural elucidation and characterization of organic molecules.

Physicochemical Properties

Basic physicochemical properties of 2-Hydroxy-2-phenylpropanenitrile are summarized in
the table below.

Property Value Source
Molecular Formula CoHsNO
Molecular Weight 147.177 g/mol
NGLPDXCYIUHTNP-
InChlKey
UHFFFAOYSA-N
SMILES CC(O)(C#N)C1=CC=CC=C1
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Spectroscopic Data

While a complete set of experimental spectra for 2-Hydroxy-2-phenylpropanenitrile is not
readily available in the public domain, a GC-MS spectrum of its enantiomer, (2R)-2-hydroxy-2-
phenyl-propanenitrile, has been referenced. For a detailed comparative analysis, the following
tables summarize the available spectroscopic data for the related isomer, 3-hydroxy-2-
phenylpropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: *H NMR Data of 3-hydroxy-2-phenylpropanenitrile

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.46 - 7.35 m 5H Aromatic protons
5.03 t 1H CH-OH
3.71 brs 1H OH
2.69 d 2H CHz

Solvent: CDCIs, Frequency: 500 MHz

Table 2: 13C NMR Data of 3-hydroxy-2-phenylpropanenitrile
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Chemical Shift (6, ppm) Assighment

142.6 Aromatic C (quaternary)
128.6 Aromatic CH

128.3 Aromatic CH

1251 Aromatic CH

118.3 CN (Nitrile)

70.4 CH-OH

23.7 CH2

Solvent: CDClIs, Frequency: 125 MHz

Infrared (IR) Spectroscopy Data

Table 3: IR Data of 3-hydroxy-2-phenylpropanenitrile

Wavenumber (cm~?) Functional Group Assignment

3431 - 3072 (broad) O-H stretch

2923 C-H stretch (aliphatic)

2243 C=N stretch (nitrile)

1511, 1223, 1058 C-0O stretch, C-C stretch, etc. (fingerprint region)

Sample Preparation: KBr disk

Mass Spectrometry (MS) Data

A reference to a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for (2R)-2-
hydroxy-2-phenyl-propanenitrile exists, though the detailed fragmentation pattern is not
provided in the available search results. For a typical electron ionization (EI) mass spectrum of
a compound with this structure, the molecular ion peak (M*) would be expected at m/z = 147.
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Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These
protocols are based on standard laboratory practices for the spectroscopic analysis of organic
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

e Sample Preparation:

[e]

Weigh approximately 5-10 mg of the purified 2-Hydroxy-2-phenylpropanenitrile sample
for tH NMR and 20-50 mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength NMR spectrometer.

[¢]

Pulse Sequence: Standard single-pulse sequence.

[¢]

Acquisition Time: 2-4 seconds.

[e]

Relaxation Delay: 1-5 seconds.

o

Number of Scans: 8-16, depending on sample concentration.

[¢]

Spectral Width: -2 to 12 ppm.
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e Instrument Parameters (3C NMR):
o Spectrometer: 100 MHz or higher, corresponding to the *H frequency.
o Pulse Sequence: Proton-decoupled pulse sequence.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024 or more, depending on sample concentration.
o Spectral Width: 0 to 220 ppm.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase correct the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the TMS signal.

o

Integrate the peaks in the *H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid 2-Hydroxy-2-phenylpropanenitrile sample
with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar
and pestle.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

e |nstrument Parameters:
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[e]

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

(¢]

Scan Range: 4000-400 cm~1.

[¢]

Resolution: 4 cm~1.

Number of Scans: 16-32.

[¢]

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
e Sample Introduction (GC-MS):

o Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane
or ethyl acetate).

o Inject a small volume (e.g., 1 pL) of the solution into the gas chromatograph (GC).

o The GC will separate the components of the sample before they enter the mass
spectrometer.

 Instrument Parameters (Electron lonization - EI):
o lonization Mode: Electron lonization (El).

o Electron Energy: 70 eV.
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o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
o Scan Range: m/z 40-400.

o Source Temperature: 200-250 °C.

o Data Analysis:
o Identify the molecular ion peak (M™*).
o Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
synthesized organic compound like 2-Hydroxy-2-phenylpropanenitrile.
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Caption: Workflow for Spectroscopic Characterization.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-2-
phenylpropanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8356227#spectroscopic-data-of-2-hydroxy-2-
phenylpropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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